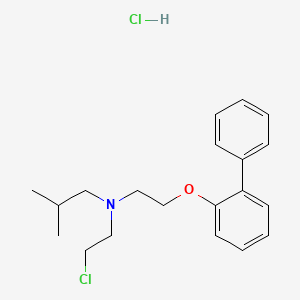
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride is a chemical compound with the molecular formula C20H27Cl2NO and a molecular weight of 368.35 . This compound is known for its unique structure, which includes a biphenyl group, an ethyl chain, and a chloroethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-biphenylyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for interactions with hydrophobic regions of target molecules, while the chloroethyl group can participate in nucleophilic substitution reactions. These interactions can lead to changes in the activity of target molecules and pathways, contributing to the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-propanamine hydrochloride
- N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1-propanamine hydrochloride
- N-[2-(2-ethoxyphenoxy)ethyl]-2-methyl-1-propanamine hydrochloride
Uniqueness
N-[2-([1,1’-biphenyl]-2-yloxy)ethyl]-N-(2-chloroethyl)-2-methyl-1-propanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides hydrophobic interactions, while the chloroethyl group allows for nucleophilic substitution, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H27Cl2NO |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-methyl-N-[2-(2-phenylphenoxy)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-17(2)16-22(13-12-21)14-15-23-20-11-7-6-10-19(20)18-8-4-3-5-9-18;/h3-11,17H,12-16H2,1-2H3;1H |
Clave InChI |
BSUUPXDLYRBMOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCOC1=CC=CC=C1C2=CC=CC=C2)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















